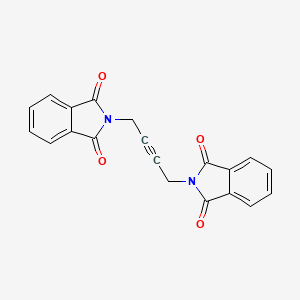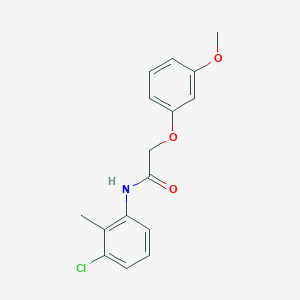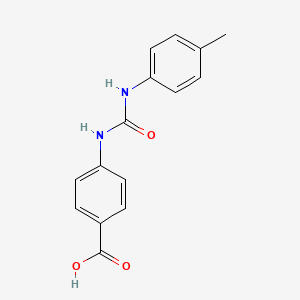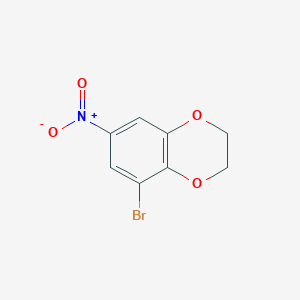
1,4-Diphthalimido-2-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphthalimido-2-butyne is a chemical compound with the molecular formula C20H12N2O4 and a molecular weight of 344.33 g/mol It is characterized by the presence of two phthalimido groups attached to a butyne backbone
Vorbereitungsmethoden
The synthesis of 1,4-Diphthalimido-2-butyne typically involves the reaction of phthalimide with 2-butyne-1,4-diol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the butyne linkage . Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For instance, nickel-based catalysts are often employed in the hydrogenation of related compounds .
Analyse Chemischer Reaktionen
1,4-Diphthalimido-2-butyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The phthalimido groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Diphthalimido-2-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.
Wirkmechanismus
The mechanism of action of 1,4-Diphthalimido-2-butyne involves its interaction with specific molecular targets. The phthalimido groups can interact with biological molecules, potentially inhibiting or modifying their function. The butyne backbone allows for the formation of reactive intermediates that can participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Diphthalimido-2-butyne can be compared with other similar compounds, such as:
2-Butyne-1,4-diol: A related compound with a similar butyne backbone but different functional groups.
1,4-Diphenyl-2-butyne: Another compound with a butyne backbone but with phenyl groups instead of phthalimido groups.
1,4-Bis(2,4-dichlorophenoxy)-2-butene: A compound with a butene backbone and dichlorophenoxy groups.
Eigenschaften
CAS-Nummer |
34662-00-5 |
|---|---|
Molekularformel |
C20H12N2O4 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-[4-(1,3-dioxoisoindol-2-yl)but-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,11-12H2 |
InChI-Schlüssel |
QWUGUVOMIVVVPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)







![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)



![4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-1,2-benzenediol](/img/structure/B11960345.png)
